Diphenylacetic anhydride
Overview
Description
Diphenylacetic anhydride is an organic compound with the chemical formula C28H22O3. It is a derivative of diphenylacetic acid and is characterized by its crystalline solid form. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .
Mechanism of Action
Target of Action
Diphenylacetic anhydride, a derivative of diphenylacetic acid, primarily targets Cathepsin B , a protease enzyme found in humans . Cathepsin B plays a crucial role in protein degradation and turnover, and is involved in various physiological and pathological processes.
Mode of Action
It’s known that anhydrides generally react with water to form carboxylic acids This suggests that this compound might interact with its target by undergoing hydrolysis to form diphenylacetic acid, which then interacts with Cathepsin B
Biochemical Pathways
Diphenylacetic acid, the hydrolysis product of this compound, is involved in the bacterial degradation of aromatic components. The bacterial phenylacetic acid (PAA) pathway, which contains 12 enzymes and a transcriptional regulator, is primarily affected . This pathway is involved in biofilm formation and antimicrobial activity . The transformation of phenylacetic acid to phenylacetyl-coenzyme A (PACoA) is a key step in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenylacetic anhydride can be synthesized through the reaction of diphenylacetic acid with acetic anhydride in the presence of a dehydrating agent. The reaction typically involves heating the mixture to facilitate the formation of the anhydride .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions: Diphenylacetic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenylacetic acid.
Reduction: Reduction reactions can convert it back to diphenylacetic acid or other derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Diphenylacetic acid.
Reduction: Diphenylacetic acid or its derivatives.
Substitution: Various substituted diphenylacetic derivatives.
Scientific Research Applications
Diphenylacetic anhydride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of esters and amides.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug intermediates.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Diphenylacetic acid: The parent compound from which diphenylacetic anhydride is derived.
Benzhydryl benzoates: Compounds with similar structural features and reactivity.
Substituted diphenylacetyl derivatives: Compounds with various substituents on the diphenylacetic framework.
Uniqueness: this compound is unique due to its specific reactivity as an anhydride, making it a valuable reagent in organic synthesis. Its ability to form esters and amides under mild conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
(2,2-diphenylacetyl) 2,2-diphenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O3/c29-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-28(30)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMRCMTTYLBDPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075127 | |
Record name | Diphenylacetic acid anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1760-46-9 | |
Record name | Diphenylacetic acid anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001760469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenylacetic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenylacetic acid anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenylacetic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIPHENYLACETIC ACID ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHK49Y6BW0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of diphenylacetic anhydride in organic synthesis?
A1: this compound is a versatile reagent in organic synthesis, finding particular use in the preparation of complex molecules. One notable application is its role in the kinetic resolution of racemic 2-hydroxyalkanoates. [] This method leverages the anhydride's reactivity with chiral acyl-transfer catalysts to selectively acylate one enantiomer of the racemic mixture, enabling the separation and isolation of enantiomerically pure compounds.
Q2: Can you provide an example of a reaction where this compound plays a crucial role and explain the underlying mechanism?
A2: In the synthesis of 2′-O-acetal-N2-acylriboguanosines, this compound is key in protecting the guanosine moiety. [] The reaction proceeds by first acylating a partially protected riboguanosine derivative with this compound. This step is followed by hydrazinolysis, which selectively removes a levulinoyl protecting group without affecting the newly introduced diphenylacetyl group. This protection strategy allows for further modifications at other positions of the molecule.
Q3: Has this compound been studied in the context of photochemical transformations?
A3: While not directly involved in photochemical transformations, this compound appears as a product in the photo-irradiation of specific oxadiazepinones. For example, when 2-oxo-9,9-diphenyl-2,9-dihydronaphtho[1,2-b]-1,4, 5-oxadiazepine is irradiated in benzene, this compound is generated alongside other products like indene-9-carboxylic acid and diphenylacetic acid. [] This suggests that the breakdown of certain oxadiazepinones under irradiation can lead to the formation of this compound.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula for this compound is C28H22O3, and its molecular weight is 406.47 g/mol. [] This information is essential for stoichiometric calculations and understanding the compound's physical and chemical properties.
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